

# 4-Chloro-6-methylthieno[2,3-d]pyrimidine CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Chloro-6-methylthieno[2,3-d]pyrimidine

**Cat. No.:** B011010

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-6-methylthieno[2,3-d]pyrimidine**

Chemical Abstract Service (CAS) Number: 106691-21-8

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Identified by CAS Number 106691-21-8, this molecule serves as a pivotal intermediate for the synthesis of a wide array of biologically active compounds. Its thieno[2,3-d]pyrimidine core is a recognized "privileged scaffold," structurally bioisosteric to purine bases found in DNA and RNA, making it a cornerstone for designing targeted therapeutics.<sup>[1]</sup> This document details its physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its chemical reactivity, and summarizes its applications, particularly in the development of kinase inhibitors. Protocols for synthesis, spectroscopic analysis, and safety and handling are provided to support researchers and scientists in its effective and safe utilization.

## Introduction: The Thienopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in countless biologically active molecules, from the nucleobases of DNA and RNA to a multitude of approved drugs.<sup>[2][3]</sup> When fused with a thiophene ring, it forms a thienopyrimidine scaffold, a structure that has

garnered immense attention in pharmaceutical research. Thienopyrimidines are recognized for their broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective activities.[\[1\]](#)

**4-Chloro-6-methylthieno[2,3-d]pyrimidine** is a key derivative within this class. The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactive "handle" allows for the facile introduction of various functional groups, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[\[4\]](#)[\[5\]](#) Its utility as a versatile building block is the primary driver of its importance for researchers in organic synthesis and medicinal chemistry.

Caption: Bioisosteric relationship between adenine and the thienopyrimidine core.

## Physicochemical and Structural Properties

The fundamental properties of **4-Chloro-6-methylthieno[2,3-d]pyrimidine** are summarized below. This data is critical for its handling, storage, and application in chemical reactions.

Caption: Chemical Structure of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**.

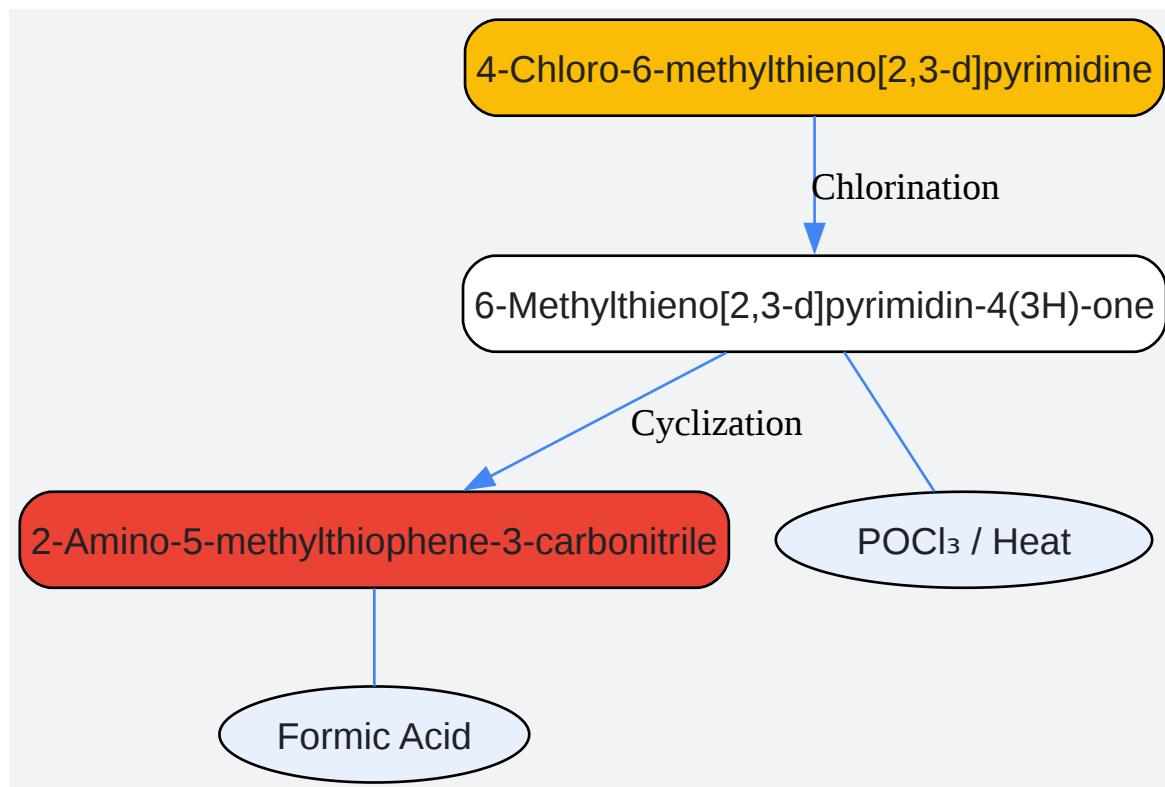
Table 1: Core Physicochemical Properties

| Property            | Value  | Source(s)                               |
|---------------------|--|---|
| CAS Number          | <b>106691-21-8</b>                               | <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula   | C <sub>7</sub> H <sub>5</sub> CIN <sub>2</sub> S | <a href="#">[6]</a> <a href="#">[8]</a> |
| Molecular Weight    | 184.65 g/mol                                     | <a href="#">[6]</a> <a href="#">[8]</a> |
| Appearance          | Solid  | <a href="#">[9]</a>                     |
| Melting Point       | 88-91 °C (sublimes)                              | <a href="#">[8]</a>                     |
| Boiling Point       | 301.3 ± 37.0 °C (Predicted)                      | <a href="#">[8]</a>                     |
| Density             | 1.445 ± 0.06 g/cm <sup>3</sup> (Predicted)       | <a href="#">[8]</a>                     |
| Storage Temperature | 2-8 °C, under inert gas (Argon or Nitrogen)      | <a href="#">[8]</a>                     |
| SMILES              | C1C=NC=NC2=C1SC(C)=C2                            | <a href="#">[6]</a>                     |

| InChI Key | Not readily available in provided sources | |

## Synthesis and Mechanistic Considerations

The synthesis of thieno[2,3-d]pyrimidines can be approached in several ways, most commonly by constructing the pyrimidine ring onto a pre-formed, functionalized thiophene.[\[10\]](#) The following represents a logical and field-proven pathway for obtaining the title compound, starting from commercially available 2-amino-5-methylthiophene-3-carbonitrile.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for **4-Chloro-6-methylthieno[2,3-d]pyrimidine**.

## Detailed Synthesis Protocol

This two-step protocol involves an initial cyclization followed by chlorination.

### Step 1: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq).
- Reaction: Add an excess of formic acid (e.g., 10-15 equivalents) to the flask.
- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
  - Causality: The formic acid serves as both the solvent and the source of the one-carbon unit required to form the pyrimidine ring. The initial reaction is the N-formylation of the

amino group, which then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable pyrimidinone.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture slowly into ice-cold water.
- Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum. The resulting 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one is often of sufficient purity for the next step.

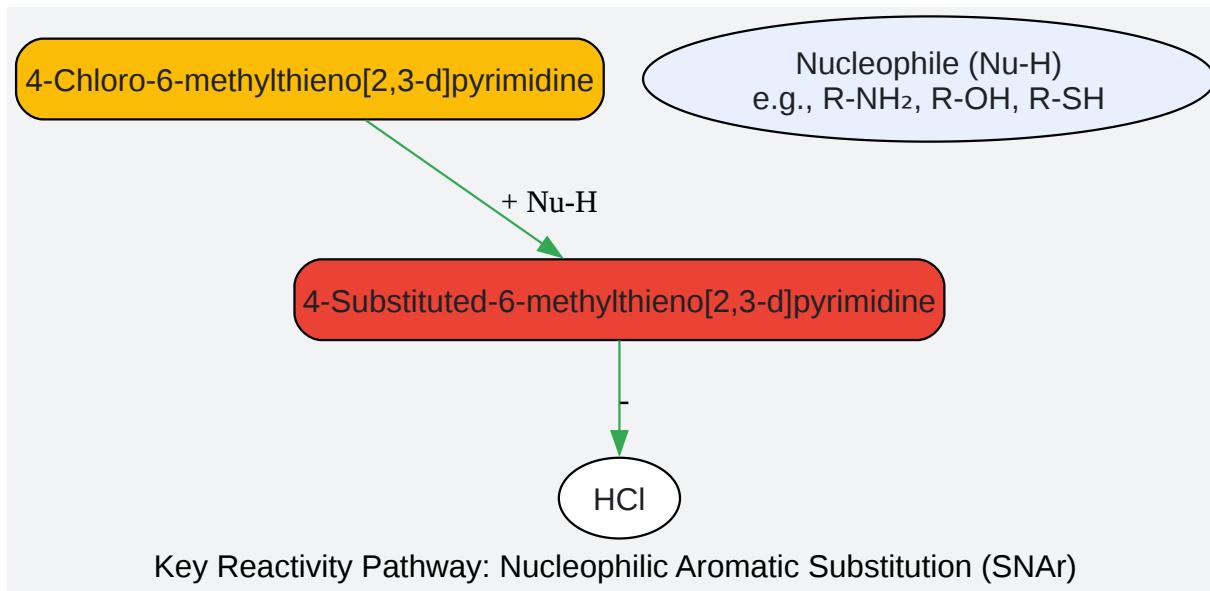
### Step 2: Synthesis of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**

- Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) from the previous step.
- Reagent Addition: Carefully add phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction, though it is not always necessary.
- Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
  - Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chloro groups.<sup>[11]</sup> The lone pair on the nitrogen atom attacks the phosphorus atom of  $\text{POCl}_3$ , initiating a cascade that ultimately replaces the C=O group with a C-Cl bond, forming the desired product.
- Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess  $\text{POCl}_3$ . This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
- Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-Chloro-6-methylthieno[2,3-d]pyrimidine**.

## Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound stems from the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.



[Click to download full resolution via product page](#)

Caption: General scheme for the derivatization of the title compound via SNAr.

This reactivity allows for the introduction of a vast array of functionalities, making it an ideal scaffold for building libraries of potential drug candidates. A common strategy involves reacting it with various amines to generate 4-amino-thieno[2,3-d]pyrimidine derivatives.<sup>[12]</sup> These derivatives have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.<sup>[13]</sup> The thienopyrimidine core acts as a

"hinge-binder," mimicking the adenine of ATP to occupy the kinase's active site, while the substituent introduced at the C4 position can be tailored to achieve potency and selectivity for the target kinase.[1]

Key Therapeutic Areas:

- Oncology: As a scaffold for inhibitors of receptor tyrosine kinases like VEGFR, FGFR, and Tie-2, which are involved in tumor angiogenesis.[12]
- Inflammation: Used in the development of Janus Kinase (JAK) inhibitors for autoimmune disorders.[13]
- Infectious Diseases: Serves as a core for developing novel antimicrobial and antiviral agents. [1]

## Expected Spectroscopic Data

While experimental spectra should be obtained for confirmation, the expected data based on the structure are as follows:

Table 2: Predicted Spectroscopic Characteristics

| Technique           | Expected Features  |
|---------------------|--|
| <sup>1</sup> H NMR  | <ul style="list-style-type: none"><li>- Singlet for the methyl (<math>\text{CH}_3</math>) protons (~2.5 ppm).</li><li>- Singlet for the thiophene proton (<math>\text{C5-H}</math>) (~7.3-7.5 ppm).</li><li>- Singlet for the pyrimidine proton (<math>\text{C2-H}</math>) (~8.8-9.0 ppm).</li></ul>         |
| <sup>13</sup> C NMR | <ul style="list-style-type: none"><li>- Signal for the methyl carbon (~15-20 ppm).</li><li>- Signals for the thiophene carbons (~120-140 ppm).</li><li>- Signals for the pyrimidine carbons, with the C-Cl carbon being highly deshielded (~150-160 ppm).</li></ul>  |
| Mass Spec (EI)      | <ul style="list-style-type: none"><li>- Molecular ion peak (<math>\text{M}^+</math>) at <math>\text{m/z}</math> 184.</li><li>- Isotope peak (<math>\text{M}+2</math>) at <math>\text{m/z}</math> 186 with ~1/3 the intensity of <math>\text{M}^+</math>, characteristic of a single chlorine atom.</li></ul> |

| IR (Infrared) | - C-H stretching (aromatic) ~3100 cm<sup>-1</sup>.- C=N and C=C stretching in the aromatic system ~1500-1600 cm<sup>-1</sup>.- C-Cl stretching ~700-800 cm<sup>-1</sup>. |

Note: Predicted NMR shifts are relative to TMS and can vary based on the solvent used.

## Safety and Handling

As with any chlorinated heterocyclic compound, proper safety precautions are mandatory. The following information is synthesized from typical safety data sheets for related compounds.

Table 3: Safety and Handling Information

| Category                 | Guideline   | Source(s)                                 |
|--------------------------|---|---|
| GHS Pictograms           | <b>GHS07 (Exclamation Mark)</b>   | <a href="#">[14]</a>                      |
| Hazard Statements        | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.   | <a href="#">[15]</a> <a href="#">[16]</a> |
| Precautionary Statements | Prevention: P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.   | <a href="#">[15]</a>                      |
| Response                 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | <a href="#">[17]</a> <a href="#">[18]</a> |
| Storage                  | Store in a well-ventilated place. Keep container tightly closed. Recommended storage is refrigerated (2-8°C) under an inert atmosphere.   | <a href="#">[8]</a> <a href="#">[18]</a>  |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[\[15\]](#) |

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).

## Conclusion

**4-Chloro-6-methylthieno[2,3-d]pyrimidine** (CAS 106691-21-8) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable intermediate for medicinal chemists. The strategic C4-chloro group provides a reliable anchor point for molecular elaboration, allowing for the systematic exploration of chemical space around the privileged thienopyrimidine scaffold. As research into targeted therapies continues to expand, the demand for and applications of versatile building blocks like this will undoubtedly grow, solidifying its role in the development of next-generation therapeutics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. nbinno.com [nbino.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 4-CHLORO-6-METHYLTHIENO[2,3-D]PYRIMIDINE CAS#: 106691-21-8 [amp.chemicalbook.com]
- 8. 4-CHLORO-6-METHYLTHIENO[2,3-D]PYRIMIDINE CAS#: 106691-21-8 [m.chemicalbook.com]
- 9. Hit2Lead | 4-chloro-6-methylthieno[2,3-d]pyrimidine | CAS# 106691-21-8 | MFCD03030440 | BB-4031610 [hit2lead.com]
- 10. scielo.br [scielo.br]
- 11. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 12. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis\_Chemicalbook [chemicalbook.com]
- 14. 4-Chloro-6-ethyl-2-methylthieno 2,3-d pyrimidine 152998-85-1 [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6CIN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-6-methylthieno[2,3-d]pyrimidine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011010#4-chloro-6-methylthieno-2-3-d-pyrimidine-cas-number]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)